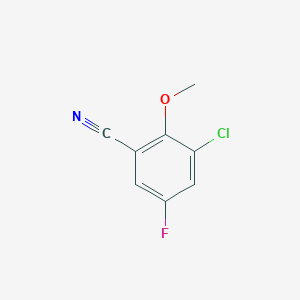

3-Chloro-5-fluoro-2-methoxybenzonitrile

Description

Properties

IUPAC Name |

3-chloro-5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRNSGPYTHHTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methoxybenzonitrile typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 3-chloro-5-fluoro-2-nitrobenzonitrile, is subjected to methoxylation using sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions under optimized conditions to ensure high yield and purity. The process typically includes steps such as:

Preparation of Precursors: Synthesis of intermediates like 3-chloro-5-fluoro-2-nitrobenzonitrile.

Methoxylation: Conversion of the nitro group to a methoxy group using sodium methoxide.

Purification: Isolation and purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Agrochemicals: It is employed in the synthesis of agrochemical products, including herbicides and pesticides.

Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Bromo-5-fluoro-2-methoxybenzonitrile (C₈H₅BrFNO)

Key Differences :

- Substituent : Bromine replaces chlorine at position 3.

- Molecular Weight : 230.03 g/mol (vs. ~185.59 g/mol for the target compound).

- Higher molecular weight may reduce solubility in polar solvents but improve crystallinity.

- Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s favorable leaving-group properties .

2-Amino-4-chloro-5-methoxybenzonitrile (C₈H₇ClN₂O)

Key Differences :

- Substituent: Amino (–NH₂) group at position 2 instead of methoxy.

- Electronic Effects: The amino group is strongly electron-donating, increasing electron density on the aromatic ring. This contrasts with the methoxy group’s moderate electron-donating effect in the target compound.

- Reactivity: Enhanced susceptibility to electrophilic substitution at positions ortho/para to the amino group. The amino group also increases solubility in aqueous media via hydrogen bonding .

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile (C₁₄H₉Cl₂NO₂)

Key Differences :

- Structure: Contains a phenoxy (–O–C₆H₃ClOCH₃) substituent at position 5, forming a biphenyl ether linkage.

- Molecular Weight : 294.14 g/mol (vs. ~185.59 g/mol).

- Properties :

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Chloro-5-fluoro-2-methoxybenzonitrile?

- Methodology :

- Substitution Reactions : Use halogenation (e.g., Cl/F introduction via reagents like NaF/KF for fluorination and PCl₅ for chlorination) on a pre-functionalized benzaldehyde or benzonitrile scaffold. For example, chlorination of a methoxy-fluoro-benzaldehyde intermediate followed by cyanation (e.g., using CuCN or KCN) .

- Coupling Reactions : Employ Suzuki-Miyaura or Ullmann coupling for regioselective introduction of substituents. For example, coupling a boronate ester with a halogenated benzonitrile precursor .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR :

- ¹H NMR : Identify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons (splitting patterns depend on substituent positions).

- ¹³C NMR : Confirm nitrile (C≡N) peak at ~110–120 ppm and fluorine/chlorine-induced deshielding in aromatic carbons .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (209.59 g/mol) and isotopic peaks for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology :

- LogP Analysis : Calculate partition coefficient (logP ~2.5–3.0) using software like ACD/Labs to predict solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) .

- Experimental Validation : Conduct saturation solubility tests in DMSO (high solubility) vs. hexane (low solubility) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How to resolve regioselectivity challenges during electrophilic substitution on the benzonitrile core?

- Methodology :

- Directing Effects : The nitrile group (-CN) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing. Use DFT calculations (e.g., Gaussian) to predict dominant substitution sites and validate via LC-MS monitoring of intermediates .

- Protecting Groups : Temporarily protect -OCH₃ with TMSCl to prevent unwanted ortho/para halogenation during nitrile-directed reactions .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

- Methodology :

- Process Optimization :

- Use flow chemistry to control reaction time and temperature (e.g., microreactors for exothermic chlorination steps) .

- Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess halogenating agents .

- Analytical QC : Implement inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Q. How to evaluate the compound’s potential as a ligand in catalytic systems?

- Methodology :

- Coordination Studies : Perform titration experiments with transition metals (e.g., Pd²⁺ or Cu²⁺) using UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands.

- Catalytic Activity : Test in cross-coupling reactions (e.g., Heck or Sonogashira) and compare yields against standard ligands (e.g., PPh₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.